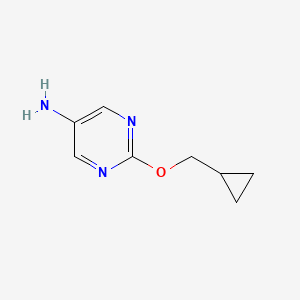

2-(Cyclopropylmethoxy)pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(Cyclopropylmethoxy)pyrimidin-5-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, which makes them of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the paper titled "One-Pot Procedure for the Synthesis of N-Substituted 2-(Arylmethyl)pyrrolidines from 1-Aryl-2-cyclopropylalkynes and Primary Amines by a Hydroamination/Cyclopropylimine Rearrangement/Reduction Sequence" describes a one-pot procedure that involves a hydroamination followed by a cyclopropylimine rearrangement and reduction to produce N-substituted pyrrolidines . Although this paper does not directly describe the synthesis of this compound, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex and is often elucidated using techniques such as X-ray diffraction. For example, the paper "Synthesis, Crystal and Biological Activity of 5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine" provides an analysis of the crystal structure of a related pyrimidine derivative, which was confirmed by element analysis, IR, 1H NMR, and X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The paper "Aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one" discusses the aminolysis of a pyrimidine derivative, which is successful under certain conditions and can lead to the formation of new amino derivatives . This suggests that this compound could also participate in aminolysis reactions, potentially leading to new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. The paper "Progress in 5H benzopyrano[4,3-d]pyrimidin-5-amine series: 2-methoxy derivatives effective as antiplatelet agents with analgesic activity" reports on the antiplatelet and analgesic activities of 2-methoxy pyrimidine derivatives . These biological activities suggest that the physical and chemical properties of these compounds are conducive to interaction with biological targets. Similarly, this compound may exhibit unique physical and chemical properties that could be explored for potential biological activities.

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

Pyranopyrimidine scaffolds, closely related to pyrimidine derivatives, are crucial in the pharmaceutical industry due to their synthetic applications and bioavailability. Recent studies have explored synthetic pathways and the use of hybrid catalysts (e.g., organocatalysts, metal catalysts) for developing pyranopyrimidine derivatives. Such research underscores the importance of pyrimidine compounds in drug development and the synthesis of lead molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Applications

Research on pyrimidines has demonstrated their potential anti-inflammatory effects, attributed to their ability to inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This indicates the therapeutic potential of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).

Structural Activity Relationships (SAR)

Investigations into the structural activity relationships of pyrimidine derivatives have shown that substituent positions significantly influence biological activity. This research provides insights into the design and optimization of pyrimidine-based compounds for various biomedical applications, including antimicrobial and anticancer therapies (Natarajan et al., 2022).

Wirkmechanismus

While the specific mechanism of action for 2-(Cyclopropylmethoxy)pyrimidin-5-amine is not mentioned in the search results, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUKTWBOBVGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)